molecular formula C20H23N7O3 B2929795 1-(3,4-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021249-08-0

1-(3,4-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

Cat. No. B2929795
CAS RN: 1021249-08-0
M. Wt: 409.45
InChI Key: DONCLDAOUSCJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H23N7O3 and its molecular weight is 409.45. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Derivatives of triazinyl urea, which are structurally similar to the compound , have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. Studies have shown that these compounds can efficiently inhibit corrosion, presumably through adsorption and the formation of a protective layer on the metal surface. This suggests potential applications of 1-(3,4-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea and its derivatives in protecting metals from corrosion in industrial processes (Mistry et al., 2011).

Antioxidant Activity

Another study focuses on the synthesis and antioxidant activity of derivatives related to the compound. These synthesized derivatives showed remarkable antioxidant properties, hinting at potential applications in preventing oxidative stress-related damages which can lead to chronic diseases. This suggests that this compound derivatives might find application in the development of new antioxidant agents (Zaki et al., 2017).

Molecular Folding and Unfolding

Research on heterocyclic ureas, including those with structural similarities to the subject compound, has revealed their capability to form folded structures through intramolecular hydrogen bonding. These structures can unfold under certain conditions, forming multiply hydrogen-bonded complexes. This behavior is of interest in the study of molecular self-assembly and the design of novel nanomaterials or biomimetic systems (Corbin et al., 2001).

Herbicide Degradation

The degradation behavior of sulfosulfuron, a compound with structural features akin to the subject chemical, has been studied under various abiotic factors. Understanding the degradation pathways of such compounds can inform environmental safety assessments and the development of strategies for mitigating their impact on non-target organisms in agricultural settings (Saha & Kulshrestha, 2002).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing a sulfonamido moiety, which includes structural elements similar to this compound, aimed at exploring their use as antibacterial agents. Several of these compounds have shown high antibacterial activity, suggesting potential applications in the development of new antibacterial drugs (Azab et al., 2013).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3/c1-29-15-7-6-14(13-16(15)30-2)24-20(28)23-12-11-22-18-8-9-19(27-26-18)25-17-5-3-4-10-21-17/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H,21,25,27)(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONCLDAOUSCJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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